molecular formula C9H11ClF3NO B13560889 2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride

2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride

Cat. No.: B13560889
M. Wt: 241.64 g/mol
InChI Key: KTFUZGFWRGRZSF-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is a chemical compound with the molecular formula C9H10F3NO·HCl. It is known for its unique structural features, which include a trifluoromethyl group and a methoxy group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride typically involves the reaction of 2,2,2-trifluoro-1-methoxyethanol with aniline in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of a solvent such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biochemical assays and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride is unique due to its combination of a trifluoromethyl group, methoxy group, and aniline ring. This combination imparts distinctive chemical properties, making it valuable for various research applications .

Biological Activity

2-(2,2,2-Trifluoro-1-methoxyethyl)anilinehydrochloride, a compound with the molecular formula C9H10F3NO\text{C}_9\text{H}_{10}\text{F}_3\text{N}\text{O}, has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C9H10F3NO
  • SMILES : COC(C1=CC=CC=C1N)C(F)(F)F
  • InChI : InChI=1S/C9H10F3NO/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8H,13H2,1H3

The biological activity of this compound primarily involves its interaction with various enzymatic pathways and cellular mechanisms. Preliminary studies suggest that this compound may act as an inhibitor of certain phosphatases, similar to other trifluoromethyl-substituted anilines which have shown inhibitory effects on protein tyrosine phosphatases (PTPs) involved in cellular signaling pathways related to addiction and cancer.

Pharmacological Properties

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced lipophilicity and metabolic stability. The following table summarizes key pharmacological properties associated with this compound:

PropertyValue
Log P (octanol-water partition coefficient)3.06
GI AbsorptionLow
BBB PermeantNo
CYP InhibitionCYP2C19 Yes; CYP2C9 Yes; CYP1A2 No; CYP3A4 No

Study on Enzyme Inhibition

A study focusing on the inhibition of receptor-type protein tyrosine phosphatase (PTPRD) indicated that related compounds with similar structures displayed significant inhibition rates. The lead compound demonstrated IC50 values in the nanomolar range (600-700 nM), suggesting that this compound could exhibit comparable potency in inhibiting PTPRD activity .

Toxicological Assessment

Toxicological evaluations have shown that while high doses of related compounds can lead to adverse effects such as weight loss and organ histopathology in animal models, lower doses were well tolerated without significant side effects. This suggests a potential therapeutic window for further development .

Properties

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64 g/mol

IUPAC Name

2-(2,2,2-trifluoro-1-methoxyethyl)aniline;hydrochloride

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13;/h2-5,8H,13H2,1H3;1H

InChI Key

KTFUZGFWRGRZSF-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1N)C(F)(F)F.Cl

Origin of Product

United States

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